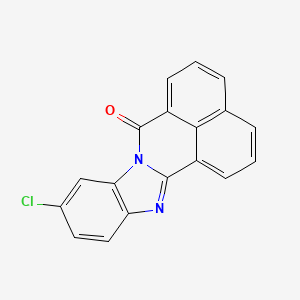

10-Cl-BBQ

Übersicht

Beschreibung

Diese Verbindung ist bekannt für ihre hohe Affinität zum Arylhydrocarbon-Rezeptor (AhR) und zeigt immunsuppressive Eigenschaften . Sie ist oral bioverfügbar und nicht toxisch, was sie zu einem vielversprechenden Kandidaten für verschiedene wissenschaftliche Forschungsanwendungen macht .

Herstellungsmethoden

Die Synthese von 10-Chlor-7H-benzo[de]benzo[4,5]imidazo[2,1-a]isoquinolin-7-on umfasst mehrere Schritte. Ein üblicher Syntheseweg beinhaltet die Cyclisierung geeigneter Vorläufer unter bestimmten Reaktionsbedingungen. Die genauen Details des Synthesewegs und der Reaktionsbedingungen sind oft geheim gehalten und können je nach gewünschter Reinheit und Ausbeute variieren .

Industrielle Produktionsmethoden für diese Verbindung sind nicht weit verbreitet dokumentiert, aber sie beinhalten wahrscheinlich ähnliche Synthesewege mit Optimierung für die Produktion im großen Maßstab. Die Verbindung ist in der Regel in hoher Reinheit (≥98%) erhältlich und wird bei Raumtemperatur gelagert .

Vorbereitungsmethoden

The synthesis of 10-Chloro-7H-benzo[de]benzo[4,5]imidazo[2,1-a]isoquinolin-7-one involves several steps. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. The exact details of the synthetic route and reaction conditions are often proprietary and may vary depending on the desired purity and yield .

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. The compound is typically available in high purity (≥98%) and is stored at room temperature .

Analyse Chemischer Reaktionen

10-Chlor-7H-benzo[de]benzo[4,5]imidazo[2,1-a]isoquinolin-7-on unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion kann durch übliche Oxidationsmittel unter kontrollierten Bedingungen gefördert werden.

Reduktion: Reduktionsreaktionen können die Verwendung von Reduktionsmitteln beinhalten, um die Struktur der Verbindung zu modifizieren.

Substitution: Das Chloratom in der Verbindung kann durch andere funktionelle Gruppen substituiert werden, indem geeignete Reagenzien und Bedingungen verwendet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise können Substitutionsreaktionen Derivate mit unterschiedlichen funktionellen Gruppen liefern, was möglicherweise die biologische Aktivität der Verbindung verändert .

Wissenschaftliche Forschungsanwendungen

10-Chlor-7H-benzo[de]benzo[4,5]imidazo[2,1-a]isoquinolin-7-on hat verschiedene wissenschaftliche Forschungsanwendungen:

Wirkmechanismus

Der primäre Wirkmechanismus für 10-Chlor-7H-benzo[de]benzo[4,5]imidazo[2,1-a]isoquinolin-7-on beinhaltet die Bindung an den Arylhydrocarbon-Rezeptor (AhR). Diese Bindung induziert die nukleäre Translokation von AhR, was zur Aktivierung von AhR-regulierten Genen führt . Die Verbindung erhöht die Häufigkeit von regulatorischen T-Zellen (Tregs) und unterdrückt die Entwicklung von Effektor-T-Zellen, was zu ihren immunsuppressiven Wirkungen beiträgt .

Wissenschaftliche Forschungsanwendungen

Scientific Applications of 10-Cl-BBQ

This compound (10-Chloro-7 H-benzimidazo[2,1-a]benz[d e]isoquinolin-7-one) is a potent and orally bioavailable aryl hydrocarbon receptor (AhR) agonist . This compound has demonstrated significant potential in various scientific research applications, particularly in the context of autoimmune and allergic diseases .

Immunosuppressive Activity

This compound exhibits immunosuppressive activity by activating the AhR, a transcription factor known to mediate immunosuppression in association with increased regulatory T cells (Tregs) .

- Mechanism of Action this compound directly binds to CD4+ T cells, inducing AhR-dependent Tregs . This activation suppresses IL-17 production and has shown promise in preventing insulitis in non-obese diabetic (NOD) mice .

Treatment of Autoimmune Diseases

- Type 1 Diabetes (T1D) Studies have demonstrated the efficacy of this compound in preventing the development of type 1 diabetes (T1D), a T cell-mediated autoimmune disease . Chronic treatment of NOD mice with this compound prevented insulitis and resulting hyperglycemia, similar to the effects observed with the prototypic AhR ligand, TCDD .

- Insulitis Prevention Oral administration of this compound significantly suppressed islet infiltration in NOD mice. For example, at 12 weeks of age, 92% of islets in this compound-treated mice were free from infiltration, compared to only 65% in vehicle-treated mice .

- Dosing Strategy An optimal dosing schedule of 60mg/kg of this compound, administered by oral gavage three times a week (Monday, Wednesday, and Friday), effectively maintained AhR activation while minimizing complications from frequent oral administration. This regimen significantly suppressed diabetes incidence through 20 weeks of age .

- Role of AhR The therapeutic effects of this compound are dependent on AhR expression. Studies using AhR-deficient NOD mice showed that this compound treatment had no effect on insulitis in the absence of AhR .

- Treg Cell Modulation this compound treatment increases the percentage of pancreatic CD4+ T cells that express Foxp3, a marker for Tregs. This increase in Tregs contributes to the suppression of islet infiltration .

- Th17 Suppression this compound reduces the number of CD4+ T cells in the pancreas, lymph nodes, and spleen, suggesting a reduction in Th1 and/or Th17 effector cells. AhR activation by this compound suppresses IL-17 production by splenic CD4+ cells, indicating that AhR activation preferentially inhibits the development of Th17 cells in T1D .

- Graft-versus-Host Disease (GVHD) this compound has shown potential in suppressing GVHD, an immune-mediated complication following hematopoietic stem cell transplantation . GVHD was suppressed by this compound only if the donor cells expressed AhR .

Treatment of Allergic Diseases

- Allergic Airway Inflammation Activation of the AhR with this compound improves allergen immunotherapy . this compound treatment led to a significant reduction of Th17 cells to a level observed in the non-allergic control mice .

Cancer Research

- Breast Cancer Cell Lines BBQ analogues, modified from this compound, exhibit selective growth inhibition in breast cancer cell lines. The absence of the phenyl Cl in this compound to produce the simple BBQ molecule substantially enhanced the growth inhibitory effect in select breast cancer cell lines .

Data Table: Effects of this compound on Islet Infiltration in NOD Mice

| Parameter | Vehicle-Treated Mice (12 Weeks) | This compound-Treated Mice (12 Weeks) | Vehicle-Treated Mice (20 Weeks) | This compound-Treated Mice (20 Weeks) |

|---|---|---|---|---|

| Islets Free from Infiltration (%) | 65 ± 3.4 | 92 ± 2.0 | N/A | N/A |

| Islets with < 50% Infiltration (%) | 27.9 ± 1.2 | 8 | 28.8 ± 4.5 | N/A |

| Islets with > 50% Infiltration (%) | 37.5 ± 3.1 | N/A | 56.8 ± 7.8 | N/A |

| Islets with Suppressed Infiltration (%) | N/A | N/A | N/A | 73.1 ± 6.2 |

Case Study: Prevention of Insulitis in NOD Mice with this compound

- Objective: To evaluate the capacity of this compound to prevent islet infiltration in NOD mice at both early and later stages of disease progression.

- Methods: NOD mice were treated with 60mg/kg this compound by oral gavage three times a week, starting at 7 weeks of age. Islet infiltration was assessed at 12, 15, and 20 weeks of age.

- Results:

- At 12 weeks, this compound treatment significantly prevented islet infiltration, with 92% of islets free from infiltration, compared to 65% in vehicle-treated mice.

- At 20 weeks, this compound significantly suppressed infiltration in 73.1% of islets, while control mice had more severe infiltration.

- Conclusion: this compound effectively prevents islet infiltration in NOD mice, demonstrating its therapeutic potential for T1D.

Potential Toxicities

Wirkmechanismus

The primary mechanism of action for 10-Chloro-7H-benzo[de]benzo[4,5]imidazo[2,1-a]isoquinolin-7-one involves its binding to the aryl hydrocarbon receptor (AhR). This binding induces the nuclear translocation of AhR, leading to the activation of AhR-regulated genes . The compound increases the frequency of regulatory T cells (Tregs) and suppresses the development of effector T cells, contributing to its immunosuppressive effects .

Vergleich Mit ähnlichen Verbindungen

10-Chlor-7H-benzo[de]benzo[4,5]imidazo[2,1-a]isoquinolin-7-on ist aufgrund seiner hohen Affinität zum Arylhydrocarbon-Rezeptor und seiner immunsuppressiven Eigenschaften einzigartig. Zu ähnlichen Verbindungen gehören:

2,3,7,8-Tetrachlordibenzo-p-dioxin (TCDD): Ein weiterer AhR-Ligand mit hoher Affinität und immunsuppressiver Aktivität.

Benzimidazoisoquinolin-Derivate: Andere Derivate in dieser Klasse können eine unterschiedliche Affinität zu AhR und unterschiedliche biologische Aktivitäten aufweisen.

Die Einzigartigkeit von 10-Chlor-7H-benzo[de]benzo[4,5]imidazo[2,1-a]isoquinolin-7-on liegt in seinem günstigen pharmakokinetischen Profil und seiner Fähigkeit, regulatorische T-Zellen ohne signifikante Toxizität zu induzieren .

Biologische Aktivität

10-Cl-BBQ (10-chloro-7H-benzimidazo[2,1-a]benzo[de]isoquinolin-7-one) is a synthetic compound recognized for its potent biological activity, particularly as an agonist of the aryl hydrocarbon receptor (AhR). Its significance lies in its immunosuppressive properties, making it a candidate for therapeutic applications in autoimmune diseases and cancer. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and relevant case studies.

Target Receptor: AhR

The primary mechanism through which this compound exerts its effects is by activating the AhR. This receptor is involved in various physiological processes, including immune response modulation and xenobiotic metabolism. Upon binding to AhR, this compound induces a series of cellular responses that lead to immunosuppression and modulation of T cell activity.

Biochemical Pathways

- Binding Affinity : this compound has an IC50 value of approximately 2.6 nM, indicating a strong affinity for AhR .

- Cellular Effects : The activation of AhR by this compound increases the frequency of CD4+ T-cells expressing regulatory markers such as CD25, CTLA-4, and ICOS .

- Immunosuppressive Activity : The compound has been shown to prevent islet infiltration in NOD mice, a model for type 1 diabetes, indicating its potential in managing autoimmune conditions .

Pharmacokinetics

Research indicates that this compound displays favorable pharmacokinetic properties in animal models. It can be administered orally and maintains effective plasma levels over time when dosed appropriately .

Study on Autoimmune Disease (NOD Mice)

A significant study evaluated the effects of this compound on NOD mice, which are genetically predisposed to develop type 1 diabetes. The treatment regimen involved administering 60 mg/kg of the compound via oral gavage three times a week. Results demonstrated:

- Islet Infiltration Prevention : At 12 weeks, only 8% of islets showed minimal infiltration compared to over 65% in vehicle-treated controls .

- Regulatory T Cell Increase : The treatment led to an increase in Foxp3+ Tregs within the pancreas and lymph nodes, suggesting enhanced immunoregulation .

Graft-versus-Host Disease (GVHD) Suppression

In another study focused on GVHD, this compound was administered to host mice receiving splenocytes from AhR-expressing donors. The findings included:

- GVHD Suppression : The compound significantly reduced clinical scores of GVHD when donor cells expressed AhR .

- T Cell Dynamics : Treatment resulted in altered T cell populations, increasing regulatory T cells while decreasing pathogenic effector T cells .

Comparative Efficacy with Other Compounds

To understand the potency of this compound relative to other AhR ligands, studies have compared its effects with those of TCDD (2,3,7,8-tetrachlorodibenzo-p-dioxin). While both compounds activate AhR and exhibit immunosuppressive effects, this compound has been noted for its non-cytotoxic profile and better therapeutic index in certain models .

| Compound | IC50 (nM) | Effect on Islet Infiltration | Effect on Tregs | Toxicity Profile |

|---|---|---|---|---|

| This compound | 2.6 | Significant prevention | Increased | Non-cytotoxic |

| TCDD | Variable | Moderate prevention | Increased | Cytotoxic |

Eigenschaften

IUPAC Name |

7-chloro-3,10-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(19),2,4(9),5,7,12,14,16(20),17-nonaen-11-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H9ClN2O/c19-11-7-8-14-15(9-11)21-17(20-14)12-5-1-3-10-4-2-6-13(16(10)12)18(21)22/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJESJVGSDQOZAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C4=NC5=C(N4C(=O)C3=CC=C2)C=C(C=C5)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.